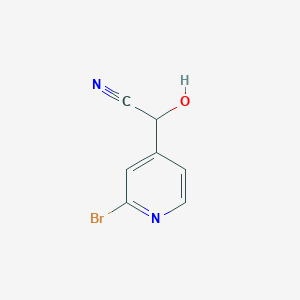

2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile

Beschreibung

2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile is a brominated pyridine derivative featuring a hydroxyl (-OH) and nitrile (-CN) group. The compound’s structure combines a pyridine ring (a nitrogen-containing heterocycle) with bromine at the 2-position, a hydroxyl group at the adjacent carbon, and an acetonitrile moiety. This configuration imparts unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis.

Eigenschaften

Molekularformel |

C7H5BrN2O |

|---|---|

Molekulargewicht |

213.03 g/mol |

IUPAC-Name |

2-(2-bromopyridin-4-yl)-2-hydroxyacetonitrile |

InChI |

InChI=1S/C7H5BrN2O/c8-7-3-5(1-2-10-7)6(11)4-9/h1-3,6,11H |

InChI-Schlüssel |

NDRFWVQESUCRNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C=C1C(C#N)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxyacetonitrile group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Hydroxygruppe kann zu einer Carbonylgruppe oxidiert werden, und die Nitrilgruppe kann zu einem Amin reduziert werden.

Kupplungsreaktionen: Die Verbindung kann an Kreuzkupplungsreaktionen, wie z. B. Suzuki- oder Heck-Reaktionen, teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Nukleophile wie Natriumazid oder Thioharnstoff in Gegenwart einer Base.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Katalysator.

Hauptsächlich gebildete Produkte:

- Substituierte Pyridinderivate

- Carbonylverbindungen aus der Oxidation

- Amine aus der Reduktion

Wissenschaftliche Forschungsanwendungen

2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und heterocyclischer Verbindungen eingesetzt.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer Eigenschaften.

Medizin: Wird als potenzieller Leitwirkstoff für die Medikamentenentwicklung untersucht, da er in der Lage ist, mit verschiedenen biologischen Zielstrukturen zu interagieren.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Das Bromatom und die Hydroxyacetonitrilgruppe können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen und Rezeptoren eingehen und deren Aktivität modulieren. Die Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt .

Ähnliche Verbindungen:

2-Bromopyridin: Fehlt die Hydroxyacetonitrilgruppe, wodurch es in bestimmten Reaktionen weniger vielseitig einsetzbar ist.

4-Bromopyridin: Das Bromatom ist anders positioniert, was seine Reaktivität und Anwendungen beeinflusst.

2-Hydroxyacetonitril: Fehlt der Brompyridin-Bestandteil, wodurch seine Verwendung in Kreuzkupplungsreaktionen eingeschränkt ist.

Einzigartigkeit: 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile ist aufgrund der Kombination der Brompyridin- und Hydroxyacetonitrilgruppen einzigartig, die ein vielseitiges Gerüst für verschiedene chemische Transformationen und biologische Wechselwirkungen bieten. Diese duale Funktionalität erhöht seinen Nutzen in der synthetischen Chemie und der Medikamentenentwicklung.

Wirkmechanismus

The mechanism of action of 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The bromine atom and the hydroxyacetonitrile group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Bromine Position :

- The target compound’s bromine at pyridine-2 creates steric hindrance near the hydroxyl group, unlike 2-(3-Bromo-4-pyridyl)acetonitrile (bromine at pyridine-3), which has a less hindered nitrile group .

- In phenyl analogs (e.g., 2-(4-Bromophenyl)-2-hydroxyacetonitrile), the absence of a nitrogen atom reduces ring electronegativity, altering solubility and reactivity .

- Functional Groups: The hydroxyl group in the target compound enhances polarity, improving solubility in polar solvents compared to non-hydroxylated analogs like 2-(4-Bromopyridin-2-yl)acetonitrile . Enzymatic studies show that the hydroxyl group is critical for substrate recognition. For example, 2-(3-Bromophenyl)-2-hydroxyacetonitrile reacts with mandelonitrile oxidase to produce hydrogen peroxide, whereas non-hydroxylated analogs show negligible activity .

Research Findings and Key Insights

Enzymatic Specificity: Mandelonitrile oxidase (ChuaMOX) exhibits 22% activity toward 2-(3-Bromophenyl)-2-hydroxyacetonitrile but negligible activity toward non-hydroxylated analogs, underscoring the -OH group’s importance in enzymatic recognition .

Synthetic Flexibility :

- Pyridine-based nitriles (e.g., 2-(4-Bromopyridin-2-yl)acetonitrile) are prioritized in medicinal chemistry for their nitrogen heterocycle, which mimics bioactive molecules .

Similarity Metrics :

- Computational similarity scores (0.80–0.88) highlight the impact of bromine position and functional groups on molecular resemblance. For instance, 2-(4-Bromopyridin-2-yl)acetonitrile scores 0.80 due to its lack of a hydroxyl group .

Biologische Aktivität

2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8BrN2O

- Molecular Weight : 216.06 g/mol

- IUPAC Name : 2-(2-bromopyridin-4-yl)-2-hydroxyacetonitrile

The biological activity of 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It exhibits binding affinity that can influence several cellular pathways, particularly those related to cell proliferation and survival.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific kinases, which are crucial in regulating cellular functions such as division and apoptosis. For instance, it has been shown to inhibit DYRK1A and DYRK1B kinases, which are implicated in cancer progression and neurodegenerative diseases like Alzheimer's .

Anticancer Potential

Studies have highlighted the compound's potential in cancer therapy. It has demonstrated efficacy in preclinical models against various solid tumors by inducing apoptosis in cancer cells. The inhibition of DYRK1 kinases leads to reduced cell survival and proliferation, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

In addition to its anticancer properties, 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile has been investigated for its neuroprotective effects. By modulating kinase activity, it may help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease.

Case Studies

- Cancer Cell Lines : In vitro studies on pancreatic ductal adenocarcinoma cells showed that treatment with 2-(2-Bromopyridin-4-yl)-2-hydroxyacetonitrile resulted in significant reductions in cell viability and increased apoptotic markers compared to untreated controls .

- Neuronal Models : Animal models of Alzheimer's disease treated with this compound exhibited improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrN2O |

| Molecular Weight | 216.06 g/mol |

| Biological Targets | DYRK1A, DYRK1B |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Neuroprotective Activity | Mitigates neurodegeneration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.